![molecular formula C17H25N3O2S B2493861 N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide CAS No. 1049373-36-5](/img/structure/B2493861.png)
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis process of related compounds often involves multi-step reactions, starting from basic chemical building blocks to more complex structures. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrates a methodology that could be applicable to our compound, utilizing X-ray crystallography for structure determination (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of related sulfonamide compounds has been determined using techniques such as X-ray crystallography, revealing detailed insights into their crystal packing and molecular conformations. For instance, studies on similar molecules have shown that aryl rings at certain positions exhibit no conjugation to the core group, indicating a possible structural similarity (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar sulfonamides typically involve interactions with enzymes or other molecular targets, demonstrating a range of biological activities. While the specific reactions of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide may not be documented, analogous compounds have been explored for their cyclooxygenase inhibition potency, providing a basis for understanding potential chemical interactions (Al-Hourani et al., 2016).
Physical Properties Analysis
The physical properties of compounds in this class can vary widely depending on their molecular structure, including melting points, solubility, and crystalline form. Although specific data on N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide are not provided, similar compounds have been characterized by their thermal properties and solubility in various solvents (Ogawa et al., 2008).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interaction with biological molecules are key areas of interest. While specific studies on N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide are lacking, research on related molecules provides insights into their potential chemical behavior, including interactions that could inform on the compound's reactivity and biological relevance (Al-Hourani et al., 2016).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-13-8-9-17(14(2)11-13)23(21,22)18-12-16(19(3)4)15-7-6-10-20(15)5/h6-11,16,18H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADCCYJZKMBPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide |
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